molecular formula C9H10N4O B2968620 3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 3190-32-7

3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2968620
CAS RN: 3190-32-7
M. Wt: 190.206
InChI Key: GDJJVMDPIUWOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, also known as AMPTO, is a chemical compound that has gained significant attention in scientific research over the years. This compound is a member of the triazole family and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazole have been synthesized and screened for their antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good to moderate antimicrobial activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Activities

A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives revealed their potential in vitro antioxidant activities. The synthesized compounds showed significant reducing power, free radical scavenging, and metal chelating activity, compared to standard antioxidants, indicating their usefulness in combating oxidative stress (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

Chemical Synthesis and Characterization

Another area of application involves the synthesis and characterization of 1,2,4-triazole derivatives, including studies on their NMR (nuclear magnetic resonance) properties. For example, isotropic 1H- and 13C-nuclear magnetic shielding constants were calculated for novel 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, providing insights into their structural and electronic properties (Yüksek, Çakmak, Sadi, Alkan, & Baykara, 2005).

Electrochemical Behavior

The electrochemical behavior of triazole derivatives has also been investigated, providing valuable information for potential applications in electrochemical sensors and devices. Studies on thiotriazoles in aqueous-alcoholic media revealed their electrooxidation mechanisms, which could inform the design of electrochemical detection systems (Fotouhi, Hajilari, & Heravi, 2002).

properties

IUPAC Name

5-amino-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-9(14)13(8(10)11-12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJJVMDPIUWOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

CAS RN

3190-32-7
Record name 3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.